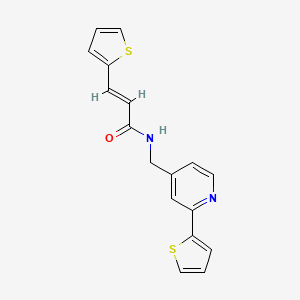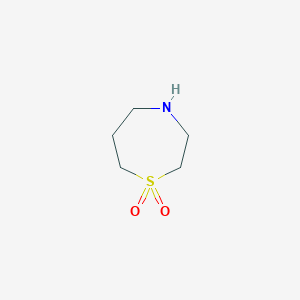![molecular formula C17H25N3O2 B2524565 N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide CAS No. 2415543-44-9](/img/structure/B2524565.png)
N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as an oxolane carboxamide derivative, and it is known to possess unique biochemical and physiological properties that make it an attractive target for scientific research.
作用机制
The mechanism of action for N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide involves its interaction with specific receptors in the brain, including the dopamine and serotonin receptors. This interaction can lead to changes in neurotransmitter release and uptake, which may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release and uptake, as well as alterations in brain activity and behavior. These effects may have implications for the treatment of various neurological disorders, as well as for the development of new therapeutic agents.
实验室实验的优点和局限性
One of the major advantages of N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide is its unique biochemical and physiological properties, which make it an attractive target for scientific research. However, there are also limitations associated with the use of this compound in lab experiments, including the need for specialized equipment and expertise, as well as potential safety concerns.
未来方向
There are many potential future directions for research involving N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide. Some areas of interest include:
1. Further exploration of the compound's potential therapeutic applications for neurological disorders.
2. Investigation of the compound's effects on other physiological systems, such as the cardiovascular and immune systems.
3. Development of new synthetic methods for the production of N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide, which may improve its accessibility and affordability for scientific research.
4. Examination of the compound's potential for use in drug discovery and development, including the identification of new targets and mechanisms of action.
In conclusion, N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide is a promising compound that has the potential to make significant contributions to scientific research. Its unique biochemical and physiological properties make it an attractive target for investigation, and there are many potential future directions for research involving this compound.
合成方法
The synthesis method for N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide involves the reaction of a piperidine derivative with an oxolane carboxylic acid. This reaction is typically carried out under controlled conditions, including specific temperature and pressure requirements, to ensure the formation of the desired compound. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research involves the compound's ability to modulate certain receptors in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13-10-16(2-6-18-13)20-7-3-14(4-8-20)11-19-17(21)15-5-9-22-12-15/h2,6,10,14-15H,3-5,7-9,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUDHFVIMNKWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2524485.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2524487.png)


![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2524490.png)

![Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2524494.png)

![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2524496.png)

![(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2524500.png)
![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2524501.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate](/img/structure/B2524505.png)